9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
Description
This compound belongs to a class of fused polycyclic heteroaromatic systems featuring a quinoline core integrated with dioxolo and furo moieties. The 4-isopropylphenyl substituent at the 9-position distinguishes it from other derivatives.
Properties
IUPAC Name |
8-(4-propan-2-ylphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-11(2)12-3-5-13(6-4-12)19-14-7-17-18(26-10-25-17)8-15(14)22-16-9-24-21(23)20(16)19/h3-8,11,19,22H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXHTBFSBPXKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one (CAS No: 56071-60-4) is a synthetic compound with potential biological activities. Its unique chemical structure suggests various pharmacological properties that warrant investigation. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C21H19NO4
- Molecular Weight : 349.38 g/mol
- Structure : The compound features a quinoline backbone fused with a dioxolo-furo moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Anticancer Activity : Preliminary studies suggest that derivatives of similar structures show promising anticancer properties.
- Antioxidant Activity : The compound may possess the ability to scavenge free radicals.
Anticancer Activity
A comparative analysis of compounds structurally related to this compound reveals its potential in cancer treatment. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-549 | 0.04 | |
| Compound B | MCF7 | 0.06 | |
| 9-(4-isopropylphenyl)-6,9-dihydro... | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to establish the IC50 for the compound .
Antioxidant Activity
The antioxidant capacity of similar compounds has been evaluated through DPPH radical scavenging assays. While specific data for 9-(4-isopropylphenyl)-6,9-dihydro... is lacking, related derivatives have shown moderate activity:
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL | Reference |
|---|---|---|
| Compound C | 70% | |
| Compound D | 80% | |
| 9-(4-isopropylphenyl)-6,9-dihydro... | TBD |
Case Studies and Research Findings
- Synthesis and Evaluation : In a study focused on structural modifications of quinoline derivatives, compounds similar to 9-(4-isopropylphenyl)-6,9-dihydro... were synthesized and evaluated for their anticancer properties against various cell lines including A-549 and MCF7. The results indicated significant cytotoxic effects suggesting a promising avenue for further research into this compound's efficacy .
- Mechanistic Insights : Molecular docking studies have been employed to predict the binding interactions of quinoline derivatives with target proteins involved in cancer proliferation. These insights could guide future modifications to enhance biological activity .
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties. Research indicates that derivatives of quinoline structures exhibit substantial antibacterial and antifungal activities. For instance:
- Antibacterial Studies : Compounds similar to 9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml .
- Antifungal Studies : The compound has also demonstrated activity against fungal strains such as Candida albicans and Penicillium chrysogenum, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Potential
Recent studies have highlighted the anticancer potential of quinoline derivatives. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis.
Study on Antimicrobial Efficacy
A study published in RSC Advances evaluated a series of quinoline derivatives for their antimicrobial efficacy. Among these compounds, several demonstrated significant inhibition against tested microorganisms. The presence of electron-donating groups was linked to enhanced activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of quinoline derivatives has provided insights into how modifications affect biological activity. For instance:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 9-position phenyl ring significantly alters molecular properties. Key analogs and their characteristics include:
Table 1: Substituent Comparison and Physical Properties
*Purity >90% noted for bromophenyl derivative .
Key Observations :
- Electron-Withdrawing Groups (Br, Cl, NO₂): Lower melting points (e.g., 243–244°C for nitro derivative 4bi ) compared to electron-donating groups (e.g., 289–291°C for 3,4-dimethoxyphenyl ), suggesting weaker intermolecular forces due to reduced polarity.
- Methoxy Substitutents : The 2-methoxyphenyl derivative exhibits high thermal stability (melting point >261°C) , likely due to hydrogen bonding and planar aromatic stacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
